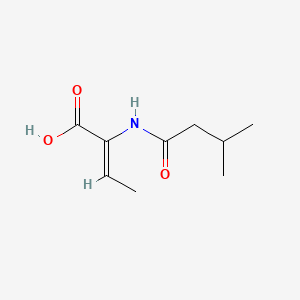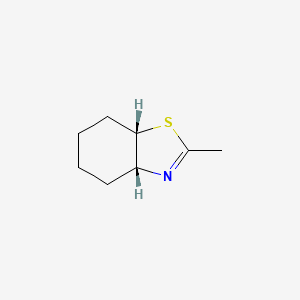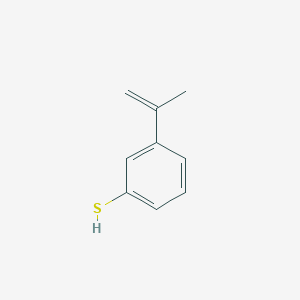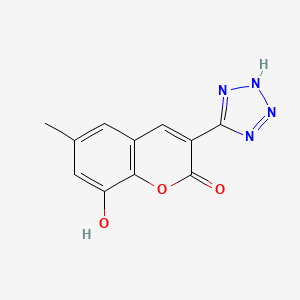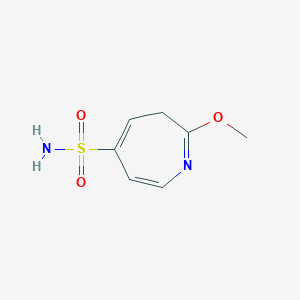
4-Methyl-2,2-diphenyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,2-diphenyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms This compound is particularly notable for its structural features, which include a methyl group and two phenyl groups attached to the dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions: 4-Methyl-2,2-diphenyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. One common method involves the reaction of 1,2-diols with ketones under acidic conditions. For instance, the reaction of 1,2-diol with acetone in the presence of an acid catalyst can yield the desired dioxolane derivative .
Industrial Production Methods: Industrial production of this compound typically involves the use of efficient catalysts and optimized reaction conditions to ensure high yields and purity. Catalysts such as graphene oxide, Lewis acids (e.g., SnCl2, BF3.OEt2), and solid Brønsted acids (e.g., zeolites) are commonly employed to facilitate the reaction .
化学反応の分析
Types of Reactions: 4-Methyl-2,2-diphenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or CrO3.
Reduction: Reduction can be achieved using reagents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Grignard reagents (RMgX) in anhydrous conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolane derivatives.
科学的研究の応用
4-Methyl-2,2-diphenyl-1,3-dioxolane has diverse applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its role in drug synthesis and as an intermediate in pharmaceutical manufacturing.
Industry: Utilized in the production of polymers, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methyl-2,2-diphenyl-1,3-dioxolane involves its interaction with specific molecular targets. For instance, as a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to various physiological effects . The compound’s structure allows it to participate in ring-opening polymerization, which is crucial for its application in polymer chemistry .
類似化合物との比較
1,3-Dioxolane: A simpler dioxolane derivative without the methyl and phenyl groups.
2-Methyl-4-phenyl-1,3-dioxolane: Similar structure but with a different substitution pattern.
2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane: Contains a methoxy group instead of phenyl.
Uniqueness: 4-Methyl-2,2-diphenyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methyl and phenyl groups enhances its stability and makes it suitable for specialized applications in synthetic chemistry and industrial processes .
特性
CAS番号 |
77130-19-9 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.30 g/mol |
IUPAC名 |
4-methyl-2,2-diphenyl-1,3-dioxolane |
InChI |
InChI=1S/C16H16O2/c1-13-12-17-16(18-13,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
InChIキー |
YHVLKNAMTNMPIK-UHFFFAOYSA-N |
正規SMILES |
CC1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)

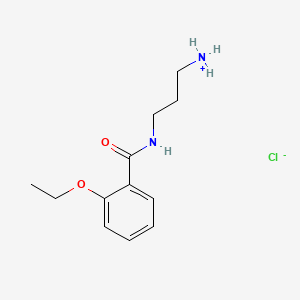

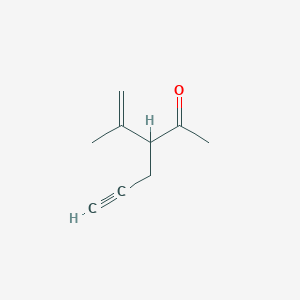
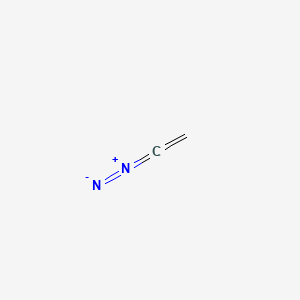
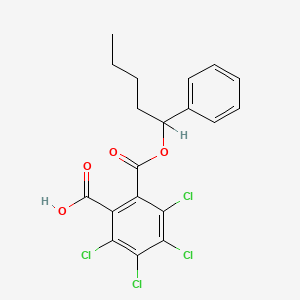
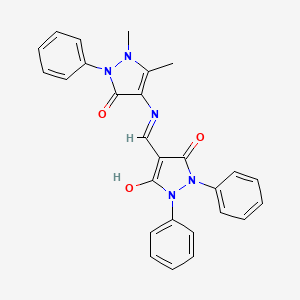
![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
